molecular formula C10H12N2S4 B14154015 p-Benzenedicarbamic acid, tetrathio-, dimethyl ester CAS No. 19972-69-1

p-Benzenedicarbamic acid, tetrathio-, dimethyl ester

Cat. No.: B14154015
CAS No.: 19972-69-1
M. Wt: 288.5 g/mol
InChI Key: LCYNNKKLPFFRDE-UHFFFAOYSA-N
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Description

p-Benzenedicarbamic acid, tetrathio-, dimethyl ester: is a chemical compound with the molecular formula C10H14N2O4S4. It is known for its bioactive properties and is primarily used in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Benzenedicarbamic acid, tetrathio-, dimethyl ester typically involves the esterification of p-benzenedicarbamic acid with dimethyl sulfate in the presence of a base. The reaction conditions often include a temperature range of 0-4°C for short-term storage and -20°C for long-term storage . The compound is usually synthesized in solid powder form with a purity of over 98%.

Industrial Production Methods: Industrial production of this compound is not widely documented, but it is available for custom synthesis. The lead time for production can range from 2 to 3 months, depending on the technical challenges involved .

Chemical Reactions Analysis

Types of Reactions: p-Benzenedicarbamic acid, tetrathio-, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols and other reduced sulfur-containing species.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: p-Benzenedicarbamic acid, tetrathio-, dimethyl ester is unique due to its multiple sulfur atoms, which confer distinct chemical reactivity and bioactive properties. This makes it particularly valuable in research applications where sulfur-containing compounds are of interest .

Properties

CAS No.

19972-69-1

Molecular Formula

C10H12N2S4

Molecular Weight

288.5 g/mol

IUPAC Name

methyl N-[4-(methylsulfanylcarbothioylamino)phenyl]carbamodithioate

InChI

InChI=1S/C10H12N2S4/c1-15-9(13)11-7-3-5-8(6-4-7)12-10(14)16-2/h3-6H,1-2H3,(H,11,13)(H,12,14)

InChI Key

LCYNNKKLPFFRDE-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)NC1=CC=C(C=C1)NC(=S)SC

Origin of Product

United States

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